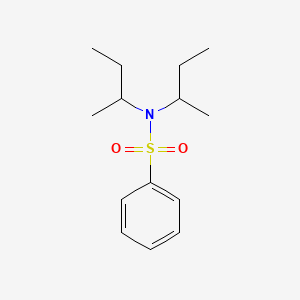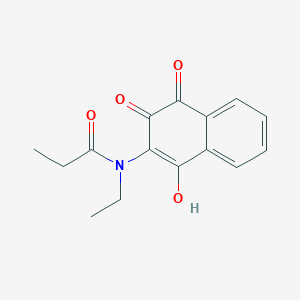
4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as curcumin, which is a natural compound found in the spice turmeric. Curcumin has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of curcumin is complex and involves multiple pathways. One of the main pathways involves the inhibition of the transcription factor NF-kB, which is responsible for the production of inflammatory cytokines and enzymes. Curcumin also activates the Nrf2 pathway, which is responsible for the production of antioxidant enzymes.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. In addition, curcumin has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using curcumin in lab experiments is its low toxicity and high solubility. This makes it easy to use in a wide range of experiments. However, one of the limitations of using curcumin is its poor bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several future directions for research on curcumin. One area of interest is the development of new formulations that can improve its bioavailability. Another area of interest is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is a growing interest in the use of curcumin in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Curcumin can be synthesized by several methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is chemical synthesis, which involves the condensation of acetylacetone and phenylhydrazine in the presence of a catalyst. This method yields a high purity product and can be easily scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. In addition, curcumin has been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-1,2-diphenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(22)17(15)21)14-10-6-3-7-11-14/h2-11,16,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPRVHZGUYEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386659 |
Source


|
| Record name | 4-Acetyl-1,5-dihydro-3-hydroxy-1,5-diphenyl-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | |
CAS RN |
113629-73-5 |
Source


|
| Record name | 4-Acetyl-1,5-dihydro-3-hydroxy-1,5-diphenyl-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)
![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)

![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
